![molecular formula C12H14N2S B1479752 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-58-7](/img/structure/B1479752.png)

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Vue d'ensemble

Description

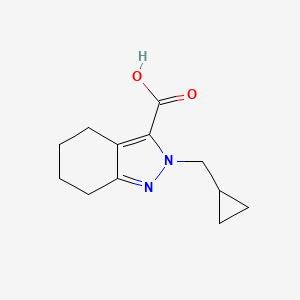

“1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic compound that contains a pyrazole ring fused with a cyclopenta ring and a thiophene ring . Pyrazole is a five-membered ring with two nitrogen atoms, and thiophene is a five-membered ring with a sulfur atom . These types of compounds are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions. Pyrazole synthesis often involves a [3 + 2] cycloaddition or condensation reactions of ketones, aldehydes, and hydrazine . Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring fused with a cyclopenta ring and a thiophene ring . The exact structure would depend on the specific substituents and their positions on these rings.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrazole and thiophene rings are known to undergo a variety of reactions, including cycloadditions, condensations, and substitutions .

Applications De Recherche Scientifique

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of applications in scientific research. It has been used as a model compound in studies of the structure and reactivity of pyrazole derivatives. In addition, this compound has been used in the development of new drugs and treatments for various diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been used as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers.

Mécanisme D'action

Target of Action

Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene nucleus containing compounds show various activities . For instance, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .

Biochemical Pathways

It is known that thiophene-based compounds can affect a wide range of biochemical pathways due to their diverse therapeutic properties .

Result of Action

It is known that thiophene-based compounds can have a wide range of effects due to their diverse therapeutic properties .

Action Environment

It is known that the synthesis of thiophene-based compounds can be influenced by environmental factors . For instance, the synthesis of bioactive pyrano[2,3-c]pyrazoles was achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes and malononitrile in the presence of in [BMIM]BF 4 as medium at 70–75°C for 110–120 min with good yields of 85–90 .

Avantages Et Limitations Des Expériences En Laboratoire

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several advantages for use in laboratory experiments. It is a relatively stable compound and is not easily degraded or oxidized. In addition, it is relatively inexpensive and readily available. However, it is a relatively small molecule and can be difficult to handle in the laboratory.

Orientations Futures

The potential applications of 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are still being explored. In the future, it may be possible to use this compound in the development of new drugs and treatments for various diseases. It may also be possible to use this compound as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. In addition, further research into the mechanism of action of this compound may lead to a better understanding of its biochemical and physiological effects. Finally, further research may also lead to the development of new ways to synthesize this compound, which could make it more accessible and cost-effective for use in laboratory experiments.

Analyse Biochimique

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially acting as an antioxidant .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby reducing oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, its interaction with kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups. This inhibition can lead to changes in downstream signaling pathways, affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins .

Propriétés

IUPAC Name |

1-ethyl-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-14-10-6-3-5-9(10)12(13-14)11-7-4-8-15-11/h4,7-8H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXLRFQAEZNMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC2)C(=N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479671.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479672.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479673.png)

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479676.png)

![1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479678.png)

![3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479679.png)

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479684.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1479687.png)

![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479692.png)